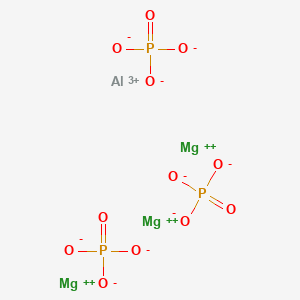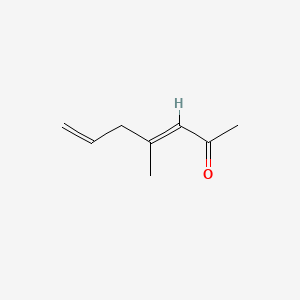
(3E)-4-methylhepta-3,6-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4-methylhepta-3,6-dien-2-one is an organic compound with the molecular formula C8H12O. It is a member of the class of compounds known as enones, which are characterized by the presence of a carbonyl group conjugated with a double bond. This compound is notable for its distinct structure, which includes a methyl group and two conjugated double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-methylhepta-3,6-dien-2-one can be achieved through various synthetic routes. One common method involves the aldol condensation of acetone with 3-methyl-2-butenal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate catalytic methods to enhance the efficiency of the reaction and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-4-methylhepta-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or alcohols.
Applications De Recherche Scientifique
(3E)-4-methylhepta-3,6-dien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (3E)-4-methylhepta-3,6-dien-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-4-methylhepta-3,6-dien-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(3E)-4-methylhepta-3,6-dien-2-amine: Similar structure but with an amino group instead of a carbonyl group.
Uniqueness
(3E)-4-methylhepta-3,6-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a carbonyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(3E)-4-methylhepta-3,6-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-4-5-7(2)6-8(3)9/h4,6H,1,5H2,2-3H3/b7-6+ |
Clé InChI |
DAJDVEKGELIWBV-VOTSOKGWSA-N |
SMILES isomérique |
C/C(=C\C(=O)C)/CC=C |
SMILES canonique |
CC(=CC(=O)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



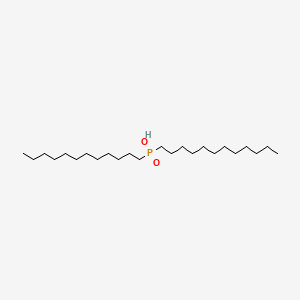
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
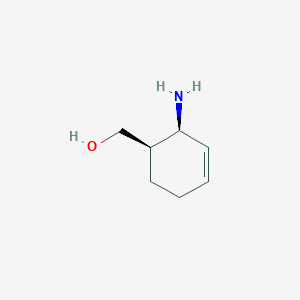

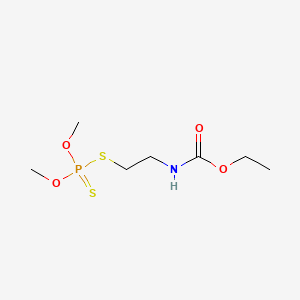
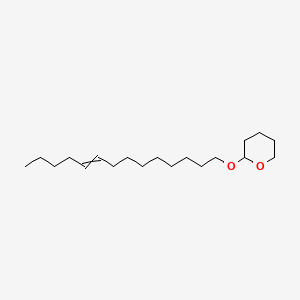
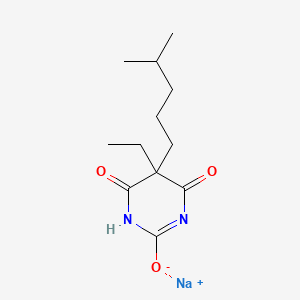
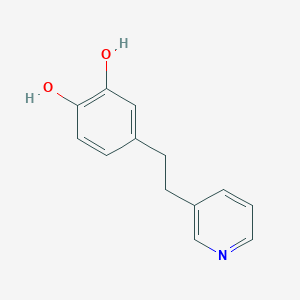
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
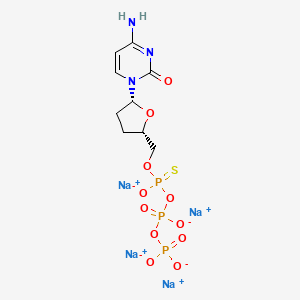
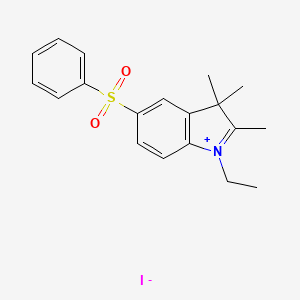
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
